molecular formula C6H13NO B112581 Azepan-4-ol CAS No. 39888-51-2

Azepan-4-ol

Cat. No.: B112581
CAS No.: 39888-51-2
M. Wt: 115.17 g/mol
InChI Key: JKYGZQCMFANMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepan-4-ol can be synthesized through various methods. One efficient method involves a two-step [5 + 2] annulation reaction catalyzed by gold. This reaction shows high regioselectivities and good to excellent diastereoselectivities . Another approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications, ensuring the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions: Azepan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepan-4-one, while reduction can produce various amine derivatives.

Scientific Research Applications

Azepan-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of Azepan-4-ol involves its function as a proton donor in biochemical reactions. By interacting with the active sites of enzymes, it actively participates in various biochemical processes . This interaction can influence the activity of enzymes and other proteins, thereby affecting various biological pathways.

Comparison with Similar Compounds

Uniqueness of Azepan-4-ol: this compound is unique due to its specific structural configuration, which includes a hydroxy group attached to the nitrogen atom. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

azepan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYGZQCMFANMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408804
Record name Azepan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39888-51-2
Record name Azepan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepan-4-ol
Reactant of Route 2
Azepan-4-ol
Reactant of Route 3
Azepan-4-ol
Reactant of Route 4
Azepan-4-ol
Reactant of Route 5
Azepan-4-ol
Reactant of Route 6
Azepan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.